(S)-5-Methoxy-2-aminotetralin chemical properties
(S)-5-Methoxy-2-aminotetralin chemical properties
An In-depth Technical Guide to (S)-5-Methoxy-2-aminotetralin
This guide provides a comprehensive technical overview of the chemical and pharmacological properties of (S)-5-Methoxy-2-aminotetralin, a significant molecule in neurochemical research and a key intermediate in the synthesis of dopaminergic pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, proven synthetic methodologies, pharmacological insights, and analytical protocols to support advanced research and development activities.
Core Molecular Profile
(S)-5-Methoxy-2-aminotetralin, a methoxy-substituted aminotetralin, is a chiral molecule whose biological activity is critically dependent on its stereochemistry. It is most commonly handled in its hydrochloride salt form to improve stability and solubility.
Physicochemical Properties
The fundamental properties of (S)-5-Methoxy-2-aminotetralin and its hydrochloride salt are summarized below. The hydrochloride salt is the more frequently documented form due to its solid, crystalline nature, making it easier to handle and store compared to the free base.
| Property | (S)-5-Methoxy-2-aminotetralin (Free Base) | (S)-5-Methoxy-2-aminotetralin HCl | Source(s) |
| IUPAC Name | (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | [1] |
| Synonyms | (S)-(-)-5-METHOXY 2-AMINOTETRALIN | RT-1, (S)-(-)-5-methoxy-2-aminotetraline hydrochloride | [2][] |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₆ClNO | [2][] |
| Molecular Weight | 177.24 g/mol | 213.7 g/mol | [2] |
| Appearance | - | White to off-white solid | [2] |
| Melting Point | Not available | 262-265 °C | [2] |
| Boiling Point | Not available | 283.85 °C (at 101.3 kPa) | [2] |
| Density | 1.056 g/cm³ (Predicted) | Not available | [] |
| Water Solubility | Not available | 39.6 g/L (at 20 °C) | [2] |
| LogP | Not available | -1.52 (Calculated) | [2] |
| Storage | Not available | Inert atmosphere, Room Temperature | [2] |
Synthesis and Manufacturing
The synthesis of (S)-5-Methoxy-2-aminotetralin with high enantiomeric purity is crucial for its intended pharmacological application. The most effective and scalable methods utilize asymmetric induction to avoid low-yield chiral resolution steps.[4] The common precursor for this synthesis is 5-methoxy-2-tetralone.[5]
Synthesis of Precursor: 5-Methoxy-2-tetralone
Several methods exist for the synthesis of 5-methoxy-2-tetralone. A common industrial approach involves the Birch reduction of 1,6-dimethoxynaphthalene.[6] An alternative patented method starts from 3-methoxyphenylacetic acid, which is converted to the corresponding acyl chloride and then reacted with ethylene.[5]
Asymmetric Synthesis of (S)-5-Methoxy-2-aminotetralin Hydrochloride
A patented, high-yield method for preparing the target compound involves a three-step process starting from 5-methoxy-2-tetralone. This process leverages a chiral auxiliary, R-(+)-α-phenylethylamine, to induce the desired (S)-stereochemistry at the C2 position of the aminotetralin core.[5]
Caption: Asymmetric synthesis workflow for (S)-5-Methoxy-2-aminotetralin HCl.
Step 1: Synthesis of Compound I (Chiral Imine)
-
To a 5 L reaction flask, add 72 g (409 mmol) of 5-methoxy-2-tetralone, 62 g (512 mmol) of R-(+)-α-phenylethylamine, 3.2 g of p-toluenesulfonic acid, and 2500 mL of toluene.
-
Under a nitrogen atmosphere, stir and heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).
-
Concentrate the reaction liquid under vacuum to obtain an oily liquid of Compound I. The structure is confirmed by NMR spectroscopy.
Step 2: Synthesis of Compound II (Diastereoselective Reduction)
-
Add 125 g (approx. 409 mmol) of Compound I from the previous step and 1500 mL of anhydrous ethanol to a 2 L four-necked flask.
-
Stir the mixture and cool to a temperature between -20 °C and -10 °C.
-
Slowly add 24 g (631 mmol) of sodium borohydride (NaBH₄) while maintaining the temperature. Allow the reaction to proceed until complete.
-
Adjust the pH to ~7 using 10% hydrochloric acid.
-
Concentrate the mixture to dryness. Add 400 mL of water and 100 mL of ethyl acetate.
-
While stirring, adjust the pH to ~10 with 10% sodium hydroxide solution and allow the layers to separate.
-
Extract the aqueous layer with 1000 mL of ethyl acetate.
-
Combine the organic layers, wash twice with water (400 mL then 200 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate to obtain an oily liquid, which is Compound II. The structure is confirmed by NMR spectroscopy.
Step 3: Synthesis of (S)-2-amino-5-methoxytetralin hydrochloride
-
Dissolve 120 g (approx. 406 mmol) of Compound II in 2000 mL of ethanol in a 5 L reaction flask.
-
Add 1000 mL of a 10% solution of hydrogen chloride in ethyl acetate. Stir at room temperature for 1-2 hours to precipitate the hydrochloride salt of Compound II. Filter and dry the solid.
-
Add the dried solid, 12 g of a 10% Palladium on Carbon (Pd/C) catalyst, and 2500 mL of methanol to a hydrogenation reactor.
-
Pressurize the reactor with hydrogen gas to 0.8-1.0 MPa and heat to 80-100 °C. Maintain the reaction until hydrogen uptake ceases.
-
Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under vacuum.
-
Recrystallize the resulting solid from a mixture of methanol and ethyl acetate (1:3 v/v) to obtain a white solid of (S)-2-amino-5-methoxytetralin hydrochloride.
-
This method reports a final yield of approximately 68.7% with an enantiomeric excess (e.e.) of 99.9%.[5]
Pharmacology and Mechanism of Action
(S)-5-Methoxy-2-aminotetralin is primarily recognized as a dopamine receptor agonist and is a key precursor to the dopamine agonist Rotigotine, which is used in the treatment of Parkinson's disease.[2] Its pharmacological profile, however, extends to significant interactions with serotonin receptors.
Dopaminergic Activity
The aminotetralin scaffold is a well-established pharmacophore for dopamine receptor ligands. The activity of these compounds is often directed towards the D₂, D₃, and D₄ receptor subtypes, which are key targets in managing neuropsychiatric disorders.[4][7] As an agonist, (S)-5-Methoxy-2-aminotetralin is believed to mimic the action of endogenous dopamine, which is deficient in conditions like Parkinson's disease.[5]
Serotonergic Activity
Research into the broader class of 5-substituted-2-aminotetralins (5-SATs) has revealed potent activity at serotonin 5-HT₁ class receptors.
-
High Affinity: 5-SATs demonstrate high affinity (Kᵢ ≤ 25 nM) at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₙ receptors.[8][9]
-
Stereoselectivity: The (S)-enantiomer is crucial for this high-affinity binding, showing a 35- to 1000-fold greater affinity than the (R)-enantiomer at these receptors.[8][9]
-
Agonist Function: These compounds act as agonists at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₙ receptors, with varying degrees of potency and efficacy depending on other substitutions.[8][9]
This dual action on both dopaminergic and serotonergic systems suggests a complex pharmacological profile that could be leveraged for various therapeutic applications.
Caption: Pharmacological targets of (S)-5-Methoxy-2-aminotetralin.
Analytical Methodologies
Accurate characterization and quantification of (S)-5-Methoxy-2-aminotetralin require robust analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structure elucidation.
-
¹H-NMR Data (HCl salt in D₂O, reference): [5]
-
δ 1.75-1.80 (1H)
-
δ 2.14-2.17 (1H)
-
δ 2.52-2.63 (1H)
-
δ 2.75-2.87 (2H)
-
δ 3.06-3.13 (1H)
-
δ 3.45-3.56 (1H)
-
δ 3.75 (3H, -OCH₃)
-
δ 6.74-6.83 (2H, Aromatic)
-
δ 7.12-7.17 (1H, Aromatic)
-
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining enantiomeric purity (e.e.). A typical setup would involve a chiral stationary phase (e.g., cellulose- or amylose-based columns) with a mobile phase consisting of a hexane/isopropanol/diethylamine mixture. UV detection is suitable due to the aromatic chromophore.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can be used to assess the purity of the synthetic precursor, 5-methoxy-2-tetralone, and to monitor reaction progress.[10]
Stability, Storage, and Safety
Stability and Storage
(S)-5-Methoxy-2-aminotetralin hydrochloride is a stable solid under recommended conditions.[11]
-
Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). Recommended storage is at room temperature.[2]
-
Incompatibilities: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[11]
-
Decomposition: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides and hydrogen chloride gas.[11]
Stability studies should be conducted according to ICH guidelines to establish a re-test date or shelf life under defined storage conditions.[12]
Safety and Handling
The hydrochloride salt is classified as hazardous. Users must consult the Safety Data Sheet (SDS) before handling.
-
GHS Hazard Classification: [2][11]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H410: Very toxic to aquatic life with long lasting effects.
-
-
Precautionary Measures: [11]
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Avoid release to the environment.
-
References
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(S)-5-Methoxy-2-aminotetralin | C11H15NO | CID 9855630 - PubChem. (URL: [Link])
- Method of Preparing (S)
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Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - ACS Publications. (URL: [Link])
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(s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS - DC Chemicals. (URL: [Link])
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(S)-5-Methoxy-2-aminotetralin | C11H15NO | CID 9855630 - PubChem. (URL: [Link])
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Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed. (URL: [Link])
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Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity | Journal of Medicinal Chemistry. (URL: [Link])
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Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC. (URL: [Link])
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Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity | Journal of Medicinal Chemistry. (URL: [Link])
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Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed. (URL: [Link])
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